Product packaging for 5-(Bromomethyl)cyclohept-1-ene(Cat. No.:CAS No. 113358-31-9)

5-(Bromomethyl)cyclohept-1-ene

Cat. No.: B2978525
CAS No.: 113358-31-9
M. Wt: 189.096
InChI Key: UHOGRZXRNISVJO-UHFFFAOYSA-N
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Description

Contextualization of Cycloheptene (B1346976) Derivatives and Halogenated Cyclic Alkenes

Cycloheptene and its derivatives are important structural motifs in organic chemistry. researchgate.netucl.ac.uk The seven-membered ring system presents unique conformational flexibility, existing in various twist-chair and twist-boat forms. enaminestore.com This complexity makes cycloheptene derivatives attractive scaffolds in the synthesis of natural products and other biologically active molecules. ucl.ac.ukCurrent time information in Bangalore, IN. The introduction of a halogen atom into a cyclic alkene dramatically enhances its synthetic utility. bldpharm.comchemsynthesis.com Halogenated compounds are pivotal intermediates, with the halogen serving as an excellent leaving group in substitution reactions or enabling a variety of coupling and cyclization reactions. rsc.org

The process of alkene halogenation, typically proceeding through a cyclic halonium ion intermediate, results in the formation of vicinal dihalides. researchgate.netresearchgate.net However, the synthesis of specific isomers like 5-(Bromomethyl)cyclohept-1-ene provides a molecule with both an alkene for further functionalization (e.g., addition reactions, epoxidation) and a reactive alkyl halide handle (the bromomethyl group) for nucleophilic substitution or radical reactions. ambeed.com This dual reactivity is central to its strategic importance.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 113358-31-9 enaminestore.comchemsynthesis.comst-andrews.ac.uk
Molecular Formula C₈H₁₃Br enaminestore.comst-andrews.ac.uk
Molecular Weight 189.09 g/mol enaminestore.comchemsynthesis.comst-andrews.ac.uk
MDL Number MFCD20626633 enaminestore.comchemsynthesis.comst-andrews.ac.uk
SMILES BrCC1CCC=CCC1 enaminestore.comst-andrews.ac.uk

Strategic Importance of this compound as a Synthetic Intermediate

The strategic value of this compound lies in its demonstrated ability to act as a precursor to complex bicyclic systems. researchgate.netambeed.com Research has shown that this compound can undergo efficient transannular cyclization—a reaction where a bond is formed between two non-adjacent atoms within a ring.

A key study demonstrated that the reduction of this compound using tributyltin hydride initiates a radical cyclization process. researchgate.netambeed.comrsc.org This reaction proceeds through a cyclohept-4-enylmethyl radical intermediate. ambeed.comrsc.orgdicp.ac.cn This intermediate exists as a mixture of rapidly equilibrating conformers, and the cyclization occurs from a specific conformation (the axial boat form) to yield bicyclo[3.2.1]octane with high efficiency. researchgate.netambeed.comrsc.org The rate for this important cyclization reaction is estimated to be approximately 10⁵ s⁻¹ at 25 °C. researchgate.netambeed.com

This transformation is a powerful method for constructing the bicyclo[3.2.1]octane skeleton, a structural core found in numerous biologically active natural products, including certain terpenes and alkaloids. researchgate.netucl.ac.uk The ability to generate such a valuable and complex framework from a relatively simple, single-ring precursor highlights the strategic importance of this compound in synthetic organic chemistry. researchgate.netambeed.com Its utility provides an efficient pathway to molecular scaffolds that would otherwise require more lengthy and complex synthetic routes. ucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13Br B2978525 5-(Bromomethyl)cyclohept-1-ene CAS No. 113358-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)cycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOGRZXRNISVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl Cyclohept 1 Ene

Direct Halogenation Approaches to Allylic Bromides within Cyclic Systems

Direct halogenation at the allylic position—the carbon atom adjacent to a double bond—is a primary method for synthesizing compounds like 5-(Bromomethyl)cyclohept-1-ene. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org This approach is favored because it allows for the selective bromination of the allylic position without significant competing addition reactions across the double bond. masterorganicchemistry.commasterorganicchemistry.com

The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.commasterorganicchemistry.com The process is typically initiated by light (photolysis) or a radical initiator. A bromine radical (Br•) abstracts a hydrogen atom from the allylic position of the cycloheptene (B1346976) precursor, in this case, 5-methylcyclohept-1-ene. This step forms a resonance-stabilized allylic radical, which is a key intermediate. pearson.comyoutube.comchemistrysteps.com The hydrogen bromide (HBr) generated then reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com This low concentration is crucial to favor the radical substitution pathway over the electrophilic addition of bromine to the alkene. masterorganicchemistry.com The allylic radical then reacts with this Br₂ to yield the final product, this compound, and another bromine radical, which continues the chain reaction. libretexts.org

The use of an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), is standard practice to prevent the solvent from participating in the reaction. chemistrysteps.comleah4sci.com

Parameter Description Relevance to Synthesis
Reagent N-Bromosuccinimide (NBS)Provides a low-concentration source of bromine radicals for selective allylic substitution. masterorganicchemistry.comlibretexts.org
Initiator UV light (hν) or peroxideInitiates the radical chain reaction by homolytic cleavage of the N-Br bond or Br-Br bond. pearson.comchemistrysteps.com
Substrate 5-Methylcyclohept-1-eneThe starting material containing the necessary allylic methyl group on the cycloheptene ring.
Mechanism Free-radical chain reactionInvolves initiation, propagation (hydrogen abstraction and reaction with Br₂), and termination steps. libretexts.orgchemistrysteps.com
Solvent Carbon tetrachloride (CCl₄)Inert solvent that dissolves reactants but does not interfere with the radical mechanism. leah4sci.com

Synthetic Pathways Involving Ring Expansion Reactions to Form Cycloheptene Scaffolds

Constructing the seven-membered cycloheptene ring is a significant challenge in organic synthesis. Ring expansion reactions provide a powerful method to access these scaffolds from more readily available six-membered rings, such as cyclohexane (B81311) derivatives. While specific literature detailing the synthesis of this compound via this method is scarce, established methodologies for forming substituted cycloheptenes can be applied.

One potential pathway involves the Tiffeneau-Demjanov rearrangement. This reaction sequence typically starts with a cyclohexanone (B45756) derivative, which is converted into a cyanohydrin. Reduction of the nitrile group to a primary amine, followed by diazotization with nitrous acid, generates an unstable diazonium salt. This intermediate can then undergo a concerted rearrangement where a carbon-carbon bond of the cyclohexane ring migrates, leading to the expulsion of nitrogen gas and the formation of a seven-membered ring (a cycloheptanone). Subsequent olefination (e.g., via a Wittig reaction) could introduce the double bond, and further functional group manipulations would be required to install the methyl group and convert it to the final bromomethyl group via allylic bromination as described previously.

Another approach is the diazomethane (B1218177) ring expansion of a cyclohexanone. The reaction of a ketone with diazomethane can lead to the insertion of a methylene (B1212753) group into the ring, forming the next-higher homologous cycloalkanone. This cycloheptanone (B156872) could then be converted to the target molecule through a series of standard organic transformations.

Reaction Type Starting Material Key Intermediate(s) Resulting Structure
Tiffeneau-DemjanovSubstituted CyclohexanoneCyanohydrin, Aminomethylcyclohexanol, Diazonium saltSubstituted Cycloheptanone
Diazomethane ExpansionSubstituted CyclohexanoneDiazoalkane adductSubstituted Cycloheptanone

These cycloheptanone products would then require further steps, such as reduction, elimination, and allylic bromination, to arrive at this compound.

Photochemical Synthesis Routes for Substituted Cycloheptene Structures

Photochemistry offers unique pathways for the synthesis and functionalization of complex cyclic structures. In the context of this compound, photochemical methods can be relevant in two main ways: the formation of the cycloheptene ring itself and the initiation of the key bromination step.

Certain photochemical rearrangements, such as the di-π-methane rearrangement of suitably substituted bicyclic systems, can lead to the formation of seven-membered rings. Additionally, [2+2] photocycloadditions followed by thermal or photochemical rearrangements can serve as a route to cycloheptene derivatives. While these are powerful synthetic tools, their application to the specific target molecule would require a carefully designed multi-step sequence.

More directly relevant is the use of ultraviolet (UV) light to initiate the allylic bromination reaction with NBS, as mentioned in section 2.1. The energy from the UV light promotes the homolytic cleavage of the N-Br bond in NBS, generating the initial bromine radical needed to start the chain reaction. pearson.com This photochemical initiation is a common and efficient way to control the start of radical reactions, often leading to cleaner products compared to thermal initiation.

Photochemical Application Description Relevance
Photoinitiation of Bromination UV light is used to generate bromine radicals from NBS. pearson.comA standard and effective method for initiating the Wohl-Ziegler allylic bromination.
Ring Formation/Rearrangement Photochemical reactions like the di-π-methane rearrangement can form seven-membered rings.A potential, though complex, route to the core cycloheptene scaffold from different precursors.
Photocycloaddition Light-induced [2+2] cycloadditions can create bicyclic intermediates that are precursors to cycloheptenes.An advanced synthetic strategy for building the carbocyclic framework.

Catalytic Approaches for the Formation of Cycloheptane (B1346806) and Cycloheptene Derivatives Relevant to this compound

Modern catalytic methods provide efficient and selective routes to complex molecules. For the synthesis of cycloheptene derivatives, transition metal catalysis is particularly important. Ring-closing metathesis (RCM) using ruthenium-based catalysts (e.g., Grubbs' catalyst) is a prominent method for forming seven-membered rings from acyclic diene precursors. A properly designed diene could be cyclized to form a cycloheptene ring with the necessary substitution pattern for later conversion to the target molecule.

Furthermore, palladium-catalyzed reactions are used in the synthesis of polysubstituted furans from allylic bromides and allenyl ketones, highlighting the utility of allylic bromides as building blocks in catalytic C-C bond formation. researchgate.net Copper-catalyzed asymmetric allylic alkylation reactions have also been developed for racemic cyclic allylic bromides, demonstrating a method to potentially control the stereochemistry of related structures. researchgate.net While not a direct synthesis of the target molecule, these catalytic methods showcase the synthetic potential and reactivity of the allylic bromide functional group present in this compound.

Catalytic Method Catalyst Type Application
Ring-Closing Metathesis (RCM)Ruthenium (e.g., Grubbs' catalyst)Formation of the cycloheptene ring from an acyclic diene.
Palladium-Catalyzed CyclizationPalladium(II) complexesC-C bond formation using allylic bromides as substrates. researchgate.net
Copper-Catalyzed AlkylationCopper(I) bromide/Phosphoramidite ligandAsymmetric synthesis of cycloalkene derivatives from allylic bromides. researchgate.net

Considerations for Stereoselective and Regioselective Synthesis of this compound

The synthesis of this compound requires careful consideration of both regioselectivity and stereoselectivity.

Regioselectivity refers to the control of which position on the molecule reacts. In the key allylic bromination step starting from 5-methylcyclohept-1-ene, there are multiple allylic positions. However, the abstraction of a hydrogen atom from the methyl group is favored because it leads to the formation of a primary allylic radical. While abstraction from the ring would lead to a more stable secondary allylic radical, the C-H bonds of a methyl group are often more accessible and can react readily. The precise outcome can depend on reaction conditions, but bromination on the exocyclic methyl group is a common pathway.

Stereoselectivity concerns the three-dimensional arrangement of the product. The carbon atom to which the bromine is attached in this compound is not a stereocenter. However, if the starting cycloheptene were chiral or if a new stereocenter were formed during the reaction, stereocontrol would be a critical issue. The radical intermediate formed during allylic bromination is typically sp²-hybridized and planar (or rapidly inverting). chemistrysteps.com This means that the subsequent reaction with bromine can occur from either face of the radical, leading to a racemic mixture of enantiomers if a new chiral center is generated. chemistrysteps.com Achieving stereoselectivity in such radical reactions is challenging and often requires the use of chiral auxiliaries or catalysts, as seen in the copper-catalyzed methods for asymmetric allylic alkylation. researchgate.net

Consideration Description Outcome in Allylic Bromination
Regioselectivity The specific location of the bromine atom.Bromination is directed to an allylic position. The reaction favors the formation of the most stable allylic radical intermediate.
Stereoselectivity The stereochemical configuration of the product.Radical bromination proceeds through a planar intermediate, generally resulting in a racemic or diastereomeric mixture if a new stereocenter is formed. chemistrysteps.com

Reactivity and Mechanistic Pathways of 5 Bromomethyl Cyclohept 1 Ene

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group in 5-(bromomethyl)cyclohept-1-ene is susceptible to nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic and can be attacked by a variety of nucleophiles. This reactivity is analogous to that of other primary allylic halides.

The reaction generally proceeds through an S(_N)2 mechanism, especially with good nucleophiles in polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion, the leaving group, departs. The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the bromide.

However, under conditions that favor ionization, such as in the presence of a polar protic solvent or a Lewis acid, an S(_N)1 pathway may become competitive. This would involve the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack of a nucleophile on this carbocation would lead to the substitution product. Due to the potential for rearrangement in the carbocation intermediate, a mixture of products could be formed, although for this specific substrate, the primary nature of the initial carbocation might still favor an S(_N)2-like pathway.

Common nucleophiles that can be employed in these reactions include hydroxides, alkoxides, cyanides, and amines, leading to the formation of corresponding alcohols, ethers, nitriles, and amines.

Electrophilic Addition Reactions at the Cycloheptene (B1346976) Double Bond

The carbon-carbon double bond in the cycloheptene ring is electron-rich, making it a nucleophile that readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

The general mechanism begins with the attack of the π electrons on the electrophile (E(^+)), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu(^-)) to give the final addition product. For unsymmetrical electrophiles, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.

Stereochemical Outcomes of Electrophilic Additions

The stereochemistry of electrophilic additions to the cycloheptene ring is influenced by the nature of the electrophile and the reaction mechanism.

Anti-addition: When the electrophile is a halogen (e.g., Br(_2)), the reaction proceeds through a cyclic halonium ion intermediate. The nucleophile (in this case, Br(^-)) then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge in an S(_N)2-like fashion. This backside attack results in the exclusive formation of the anti-addition product, where the two added groups are on opposite faces of the ring. For instance, the reaction of cyclohexene (B86901) with bromine yields trans-1,2-dibromocyclohexane (B146542) chemtube3d.com. By analogy, the bromination of this compound would be expected to yield the corresponding anti-dibromo derivative.

Syn-addition: In contrast, some reactions, such as catalytic hydrogenation or hydroboration-oxidation, result in syn-addition, where both new atoms add to the same face of the double bond.

Non-stereoselective addition: Reactions that proceed through a planar carbocation intermediate that is not bridged can lead to a mixture of syn- and anti-addition products, as the nucleophile can attack from either face of the carbocation.

Halohydrin Formation Mechanisms

When an electrophilic addition of a halogen is carried out in a nucleophilic solvent, such as water, a halohydrin is formed. The mechanism is similar to that of halogenation. masterorganicchemistry.com

The first step is the formation of a cyclic bromonium ion intermediate from the reaction of the alkene with the halogen (e.g., Br(_2)) masterorganicchemistry.comlibretexts.orgchemistrysteps.com. Due to the high concentration of the solvent, a water molecule, rather than the bromide ion, acts as the nucleophile in the second step. The water molecule attacks one of the electrophilic carbons of the bromonium ion from the back side, leading to the opening of the three-membered ring leah4sci.com. This results in anti-addition of the halogen and the hydroxyl group. masterorganicchemistry.comleah4sci.com A final deprotonation step by another water molecule yields the neutral halohydrin product. masterorganicchemistry.comlibretexts.org

For unsymmetrical alkenes, the water molecule will preferentially attack the more substituted carbon of the bromonium ion, following a Markovnikov-type regioselectivity.

Elimination Reactions Leading to Conjugated Dienic Systems

Treatment of this compound with a strong, sterically hindered base can induce an elimination reaction to form a conjugated diene. In this E2 reaction, the base abstracts a proton from the carbon adjacent to the bromomethyl group, while simultaneously, the double bond shifts, and the bromide ion is expelled. This concerted process leads to the formation of 5-methylenecyclohepta-1,3-diene.

The formation of a conjugated system is a strong thermodynamic driving force for this reaction. The choice of a bulky base, such as potassium tert-butoxide, is often preferred to minimize competing S(_N)2 reactions.

Intramolecular Cyclization Reactions of this compound

The presence of both a reactive leaving group (bromide) and a double bond within the same molecule allows for intramolecular cyclization reactions under appropriate conditions.

Radical-Mediated Cyclizations

One of the most significant reactions of this compound is its ability to undergo intramolecular radical cyclization. When treated with a radical initiator and a reducing agent, such as tributyltin hydride, the carbon-bromine bond can be homolytically cleaved to generate a cyclohept-4-enylmethyl radical. researchgate.net

This radical intermediate can then undergo an intramolecular addition to the double bond. This cyclization is a rapid and selective process, leading to the formation of a bicyclic system. wikipedia.org Specifically, the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride yields bicyclo[3.2.1]octane. researchgate.net

The cyclohept-4-enylmethyl radical exists as a mixture of rapidly equilibrating conformers. researchgate.net The cyclization is believed to occur from an axial boat-like conformation of the seven-membered ring. The rate of this cyclization reaction is estimated to be approximately 10(^5) s(^-) at 25 °C. researchgate.net This transannular cyclization provides an efficient route to the bicyclo[3.2.1]octane framework, which is a common structural motif in many natural products. researchgate.netrsc.orgnih.govuni-regensburg.denih.gov

Table of Reaction Products and Intermediates

Starting MaterialReagent(s)Key Intermediate(s)Major Product(s)Reaction Type
This compoundNucleophile (e.g., OH(^-), OR(^-), CN(^-))S(_N)2 Transition State / Allylic CarbocationSubstituted cyclohepteneNucleophilic Substitution
This compoundElectrophile (e.g., Br(_2), HBr)Carbocation / Halonium ionAddition productElectrophilic Addition
This compoundBr(_2), H(_2)OBromonium ionBromo-hydroxy-cycloheptaneHalohydrin Formation
This compoundStrong, bulky base (e.g., t-BuOK)E2 Transition State5-Methylenecyclohepta-1,3-dieneElimination
This compoundTributyltin hydride, AIBNCyclohept-4-enylmethyl radicalBicyclo[3.2.1]octaneRadical Cyclization

Formation of Bicyclo[3.2.1]octane Systems

The synthesis of the bicyclo[3.2.1]octane framework from this compound represents a significant transformation, offering a direct route to this common structural motif found in numerous natural products. A key method to achieve this cyclization involves a radical-mediated intramolecular reaction.

Reduction of this compound with tributyltin hydride has been shown to yield bicyclo[3.2.1]octane. wikipedia.orgnih.gov This reaction proceeds through the formation of a cyclohept-4-enylmethyl radical intermediate. This intermediate is not static but exists as a mixture of rapidly equilibrating conformers. The crucial conformation for the cyclization to occur is the axial boat form. From this specific conformation, an intramolecular cyclization takes place, leading to the formation of the thermodynamically stable bicyclo[3.2.1]octane skeleton. The rates of these primary cyclization reactions are estimated to be approximately 10^5 s⁻¹ at 25 °C. wikipedia.orgnih.gov

This intramolecular cyclization highlights the utility of radical reactions in forming complex bicyclic systems from readily accessible monocyclic precursors. The conformational requirements of the cycloheptene ring play a critical role in directing the stereochemical outcome of the reaction.

Rearrangement Processes in Cycloheptene Derivatives

The flexible seven-membered ring of cycloheptene derivatives, including this compound, makes them susceptible to a variety of rearrangement processes. These rearrangements are often driven by the desire to relieve ring strain or to form more stable carbocationic intermediates.

Dyotropic Rearrangements and Ring Contraction Phenomena

Dyotropic rearrangements are pericyclic reactions in which two sigma bonds simultaneously migrate intramolecularly. organic-chemistry.org While specific examples involving this compound are not extensively documented in readily available literature, the principles of dyotropic rearrangements can be applied to understand potential transformations within the cycloheptene framework. These reactions are classified as Type I, where the migrating groups interchange their positions, and Type II, where they migrate to new bonding sites without a positional exchange. organic-chemistry.org

Ring contraction is a more commonly observed phenomenon in cycloheptane (B1346806) systems, driven by the formation of a more stable, smaller ring system, typically a six-membered ring. This process is often mediated by the formation of a carbocation intermediate. For instance, the treatment of a cycloheptyl alcohol with acid can lead to a secondary carbocation, which then undergoes a 1,2-alkyl shift, resulting in the contraction of the seven-membered ring to a more stable six-membered ring with a tertiary carbocation. While not a direct reaction of this compound, this illustrates a plausible pathway for ring contraction in related cycloheptene derivatives under suitable conditions.

Carbocation-Mediated Ring Expansions and Skeletal Rearrangements

The formation of a carbocation at the exocyclic methyl position of this compound, for instance during solvolysis, opens up pathways for various skeletal rearrangements. These rearrangements are driven by the formation of more stable carbocations and can lead to either ring expansion or the formation of different bicyclic systems.

The initial formation of a primary carbocation upon departure of the bromide ion is energetically unfavorable. However, this carbocation can be stabilized through participation of the double bond, leading to a non-classical carbocation or rapidly equilibrating classical carbocations. This intermediate can then undergo a series of 1,2-hydride or alkyl shifts, leading to a variety of rearranged products.

For example, a 1,2-hydride shift from an adjacent ring carbon to the exocyclic carbocation would result in a more stable secondary or tertiary carbocation within the seven-membered ring. Subsequent rearrangement of the carbon skeleton can lead to ring expansion, forming an eight-membered ring, or transannular cyclization, yielding bicyclic products. The specific outcome of these carbocation-mediated rearrangements is highly dependent on the reaction conditions, including the solvent and the nature of any nucleophiles present.

Pericyclic Reactions Involving the Cycloheptene Moiety

The double bond within the cycloheptene ring of this compound allows it to participate in a range of pericyclic reactions. These concerted reactions, governed by the principles of orbital symmetry, provide powerful tools for the construction of complex molecular architectures.

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). umn.edu In the context of this compound, the cycloheptene moiety can act as the "ene" component, with the allylic hydrogens on the carbons adjacent to the double bond being available for transfer.

Intramolecular ene reactions are particularly relevant for substituted cycloheptenes. umn.edu If the substituent at the 5-position contains a suitable "enophile" (e.g., a carbonyl group or another double bond), an intramolecular ene reaction can lead to the formation of a new ring fused to the cycloheptene core. The stereochemical outcome of such reactions is often dictated by the geometric constraints of the transition state. umn.edu

Both thermal and Lewis acid-catalyzed ene reactions are known. umn.edu Lewis acid catalysis can significantly accelerate the reaction and often allows it to proceed at much lower temperatures, which can be advantageous for sensitive substrates. The regioselectivity of the ene reaction is influenced by both steric and electronic factors, with the hydrogen being abstracted from the most accessible and electronically favorable allylic position. umn.edu

Cycloaddition Reactions, including [4+2] Cycloadditions

The double bond in the cycloheptene ring can also participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. acs.orgbhu.ac.in The most common and synthetically useful of these is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

While cycloheptene itself is a dienophile, it can also be part of a larger system that acts as a diene. More commonly, cycloheptene derivatives can react as the dienophile with various dienes. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a suprafacial-suprafacial manner. rsc.org Strained alkenes, such as trans-cycloheptene derivatives, have been shown to react in an antarafacial manner in [2+2] cycloaddition reactions. rsc.org

Advanced Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of 5-(Bromomethyl)cyclohept-1-ene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would allow for the assignment of the vinylic, allylic, alkyl, and bromomethyl protons based on their characteristic chemical shifts and coupling patterns (multiplicity). organicchemistrydata.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be employed to establish proton-proton connectivities throughout the cycloheptene (B1346976) ring.

Stereochemical Elucidation: The carbon atom at position 5 (C5) is a chiral center, meaning this compound can exist as a pair of enantiomers. Advanced NMR techniques can be used to study the stereochemistry of the molecule. beilstein-journals.org For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which can help determine the relative configuration of substituents on the cycloheptene ring. beilstein-journals.org In some cases, the use of chiral resolving agents can induce separate signals for the enantiomers, allowing for their differentiation and quantification in a racemic mixture. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. organicchemistrydata.orgorganicchemistrydata.org

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
H1, H2 (vinylic)5.5 - 6.0MultipletC1, C2 (vinylic)130 - 135
CH₂Br (bromomethyl)3.3 - 3.6Ddd (Doublet of doublets)CH₂Br (bromomethyl)35 - 45
H5 (methine)2.5 - 3.0MultipletC5 (methine)40 - 50
Ring CH₂ (allylic)2.0 - 2.4MultipletRing CH₂ (allylic)30 - 40
Ring CH₂ (alkyl)1.4 - 1.9MultipletRing CH₂ (alkyl)25 - 35

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula, C₈H₁₃Br. The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive signature for a monobrominated compound. nih.govnih.gov

Fragmentation Pattern Analysis: In addition to the molecular ion, mass spectrometry provides information about the structure through analysis of fragmentation patterns. Under electron ionization (EI), the molecule will break apart in a reproducible manner. Key fragmentation pathways for this compound would likely include the loss of a bromine radical (·Br) to form a stable carbocation, and subsequent cleavages of the cycloheptene ring. This analysis helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
188/190[C₈H₁₃Br]⁺Molecular Ion ([M]⁺, [M+2]⁺). Confirms molecular weight and presence of one bromine atom.
109[C₈H₁₃]⁺Loss of ·Br radical from the molecular ion.
95[C₇H₁₁]⁺Loss of ·CH₂Br from the molecular ion.
81[C₆H₉]⁺Further fragmentation of the cycloheptenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. bellevuecollege.eduyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org

The key diagnostic peaks would include:

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ confirming the presence of the cycloalkene double bond.

=C-H Stretch: An absorption band typically found just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹) is indicative of the C-H bonds on the double bond (vinylic protons). pressbooks.pub

C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the saturated methylene (B1212753) and methine groups in the cycloheptane (B1346806) ring.

C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, providing direct evidence of the bromo- functional group. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchVinylic (=C-H)3020 - 3100
C-H StretchAlkyl (-C-H)2850 - 2960
C=C StretchAlkene1640 - 1680
C-H BendAlkyl (-CH₂-)1450 - 1470
C-Br StretchAlkyl Bromide500 - 600

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Chiral Gas Chromatography)

Chromatographic techniques are indispensable for determining the purity of a sample of this compound and for separating its stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC are standard methods for assessing the chemical purity of a sample. By passing the compound through a column, these techniques can separate it from any starting materials, byproducts, or degradation products. The resulting chromatogram indicates the relative amount of each component, allowing for a quantitative determination of purity.

Chiral Gas Chromatography (CGC): Since this compound is a chiral molecule, it exists as a racemic mixture (a 50:50 mixture of its two enantiomers) unless it has been synthesized using a stereoselective method or resolved. Standard chromatographic techniques cannot separate enantiomers. Chiral gas chromatography, which utilizes a chiral stationary phase (CSP), is required for this purpose. researchgate.netgcms.cz The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation and quantification. uni-muenchen.dechromatographyonline.com This is crucial for applications where the biological activity or chemical reactivity of the enantiomers may differ.

Theoretical and Computational Chemistry Studies on 5 Bromomethyl Cyclohept 1 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, which dictates a molecule's reactivity, stability, and spectroscopic properties. A typical DFT study on 5-(Bromomethyl)cyclohept-1-ene would involve calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO gap, for instance, is an indicator of the molecule's kinetic stability and reactivity.

Furthermore, DFT calculations can determine the molecule's total energy, enthalpy of formation, and the distribution of electron density. The electron density distribution helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is essential for understanding its chemical behavior.

Despite the utility of these methods, no specific studies applying DFT to determine the electronic structure and energetics of this compound have been identified in the searched literature.

Conformational Analysis and Identification of Low-Energy Minima

For the parent cycloheptene (B1346976) ring, computational studies have shown that twist-chair conformations are generally the most stable, while chair forms often represent transition states for interconversion between different twist-chair forms. The presence of a bromomethyl substituent at the 5-position would be expected to influence the conformational preferences of the cycloheptene ring in this compound. The bulky substituent would likely favor equatorial or pseudo-equatorial positions to minimize steric hindrance.

A study on the cyclization of 5-(bromomethyl)cycloheptene mentions that the cyclohept-4-enylmethyl radical, an intermediate formed from the title compound, is a "rapidly equilibrating mixture of conformers, including the axial boat form from which cyclisation occurs" researchgate.net. This suggests that while other conformations may be more stable, the boat conformation can be accessed and is reactive. However, a detailed computational analysis identifying the specific low-energy minima for this compound itself is not available in the reviewed literature.

Transition State Modeling and Reaction Barrier Calculations

Transition state modeling is a critical computational tool for studying the kinetics of a chemical reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier. By modeling the transition state, chemists can understand how a reaction proceeds at a molecular level and predict its rate.

For a molecule like this compound, transition state modeling could be applied to various reactions, such as nucleophilic substitution at the bromomethyl group or addition reactions at the double bond. The calculations would involve locating the transition state structure and then performing frequency calculations to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key parameter in chemical kinetics.

No specific transition state models or reaction barrier calculations for reactions involving this compound were found in the searched literature.

Computational Investigation of Reaction Mechanisms and Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products. This provides a step-by-step understanding of how a chemical transformation occurs.

For this compound, a relevant reaction that has been studied is its reduction with tributyltin hydride, which leads to the formation of bicyclo[3.2.1]octane researchgate.net. This reaction proceeds through a radical mechanism. The computational investigation of this pathway would involve modeling the initial homolytic cleavage of the carbon-bromine bond to form the cyclohept-4-enylmethyl radical. Subsequent steps would include the intramolecular cyclization of this radical and the final hydrogen abstraction from tributyltin hydride. The study notes that the cyclization of the radical intermediate occurs from an axial boat conformation researchgate.net. A full computational study would calculate the energies of all intermediates and transition states to elucidate the preferred reaction pathway and to understand the stereochemical outcome of the reaction.

While this specific reaction has been reported, a detailed computational investigation mapping the reaction pathways for this compound has not been found in the literature.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can be invaluable in interpreting experimental data and confirming the structure of a compound.

For this compound, a computational study would first involve optimizing the geometry of the most stable conformer(s). Then, using the optimized geometry, properties like NMR shielding tensors (which are converted to chemical shifts) and vibrational frequencies can be calculated. By comparing the computed spectra with experimental ones, a detailed assignment of the spectral signals to specific atoms or functional groups can be made. This correlation between theoretical and experimental data provides a high level of confidence in the structural characterization of the molecule.

No studies predicting the spectroscopic properties of this compound and correlating them with experimental data were identified in the course of this literature review.

Applications of 5 Bromomethyl Cyclohept 1 Ene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Polycyclic Structures

Information regarding the specific application of 5-(Bromomethyl)cyclohept-1-ene as a versatile building block for the synthesis of complex polycyclic structures is not available in the provided search results.

Precursor for the Synthesis of Novel Bicyclic and Tricyclic Scaffolds

Research has demonstrated the utility of this compound as a precursor for the synthesis of bicyclic systems. Specifically, the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride leads to the formation of bicyclo[3.2.1]octane. rsc.org This transformation proceeds through a cyclization reaction of the cyclohept-4-enylmethyl radical intermediate. rsc.org This radical intermediate is understood to exist as a mixture of rapidly equilibrating conformers. rsc.org The cyclization is believed to occur from the axial boat form of the conformer. rsc.org The rate for this cyclization reaction has been estimated to be approximately 10^5 s⁻¹ at a temperature of 25 °C. rsc.org This reaction provides a synthetic route to the bicyclo[3.2.1]octane framework, a structural motif present in various natural products and complex molecules. rsc.org

A similar reaction has been observed with the eight-membered ring analogue, 5-(bromomethyl)cyclo-octene, which upon reduction, yields bicyclo[4.2.1]nonane along with some bicyclo[3.3.1]nonane. rsc.org

Starting MaterialReagentProduct(s)
5-(Bromomethyl)cyclohepteneTributyltin hydrideBicyclo[3.2.1]octane
5-(Bromomethyl)cyclo-octeneTributyltin hydrideBicyclo[4.2.1]nonane, Bicyclo[3.3.1]nonane

Utilization in the Development of Innovative Synthetic Methodologies

There is no information available in the search results concerning the utilization of this compound in the development of new or innovative synthetic methodologies.

Intermediate in the Construction of Highly Functionalized Cycloheptane (B1346806) Derivatives

No specific examples or research findings were identified in the search results regarding the use of this compound as an intermediate for the construction of highly functionalized cycloheptane derivatives.

Q & A

Q. How can researchers reconcile contradictory data on the compound’s thermal decomposition kinetics across studies?

  • Methodology : Standardize thermogravimetric analysis (TGA) protocols with controlled heating rates (e.g., 10°C/min). Validate decomposition pathways using tandem MS/MS. Apply multivariate statistical analysis to isolate variables (e.g., sample purity, atmospheric moisture) contributing to discrepancies .

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